1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine
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Overview
Description
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 2-bromoethylamine hydrobromide to form the intermediate 2-[5-methyl-2-(propan-2-yl)phenoxy]ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Methyl-2-(propan-2-yl)phenoxy]ethylamine
- 5-Methyl-2-(propan-2-yl)phenol
- Pyrrolidine derivatives
Uniqueness
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
113854-54-9 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-13(2)15-7-6-14(3)12-16(15)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
InChI Key |
GWQRSALUMZMQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCCC2 |
Origin of Product |
United States |
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